(2r)-2-Hydroxy-3-methylbut-3-enenitrile
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Overview
Description
Cefmepidium chloride: is a semisynthetic cephalosporin with broad antibacterial activity, particularly effective against penicillin-resistant strains . This compound is part of the cephalosporin class of antibiotics, which are known for their ability to inhibit bacterial cell wall synthesis, leading to cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cefmepidium chloride is synthesized through a series of chemical reactions starting from cephalosporin C. The process involves the acylation of the 7-amino group of cephalosporin C with specific acylating agents under controlled conditions . The reaction conditions typically include maintaining a specific temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of cefmepidium chloride involves large-scale fermentation processes to produce cephalosporin C, followed by chemical modification to introduce the desired functional groups. The process is optimized to maximize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: Cefmepidium chloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under controlled temperature and pH conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Cefmepidium chloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying cephalosporin chemistry and developing new synthetic methods.
Biology: Employed in studies of bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by penicillin-resistant strains.
Industry: Utilized in the production of other cephalosporin antibiotics and related compounds.
Mechanism of Action
Cefmepidium chloride exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to and inactivates penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately, cell lysis and death .
Comparison with Similar Compounds
Cefepime: Another cephalosporin antibiotic with a similar mechanism of action but different spectrum of activity.
Ceftriaxone: A third-generation cephalosporin with a broader spectrum of activity compared to cefmepidium chloride.
Cefotaxime: Similar to ceftriaxone but with different pharmacokinetic properties.
Uniqueness: Cefmepidium chloride is unique in its specific activity against penicillin-resistant strains and its particular chemical structure, which allows for specific interactions with bacterial enzymes .
Properties
CAS No. |
147600-17-7 |
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Molecular Formula |
C5H7NO |
Molecular Weight |
97.12 g/mol |
IUPAC Name |
(2R)-2-hydroxy-3-methylbut-3-enenitrile |
InChI |
InChI=1S/C5H7NO/c1-4(2)5(7)3-6/h5,7H,1H2,2H3/t5-/m0/s1 |
InChI Key |
WKRMIWMWBWPVQH-YFKPBYRVSA-N |
SMILES |
CC(=C)C(C#N)O |
Isomeric SMILES |
CC(=C)[C@H](C#N)O |
Canonical SMILES |
CC(=C)C(C#N)O |
Synonyms |
(R)-2-HYDROXY-3-METHYL-3-BUTENENITRILE |
Origin of Product |
United States |
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